molecular formula C14H15N3O2 B2704199 N1-(2-cyanophenyl)-N2-cyclopentyloxalamide CAS No. 898349-38-7

N1-(2-cyanophenyl)-N2-cyclopentyloxalamide

Cat. No.: B2704199
CAS No.: 898349-38-7
M. Wt: 257.293
InChI Key: QVNLELAZGQHLBA-UHFFFAOYSA-N
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Description

N’-(2-cyanophenyl)-N-cyclopentyloxamide is an organic compound that belongs to the class of oxamides It features a 2-cyanophenyl group and a cyclopentyl group attached to the oxamide moiety

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c15-9-10-5-1-4-8-12(10)17-14(19)13(18)16-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNLELAZGQHLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-cyanophenyl)-N-cyclopentyloxamide typically involves the reaction of 2-cyanobenzoyl chloride with cyclopentylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-cyanobenzoyl chloride+cyclopentylamineN’-(2-cyanophenyl)-N-cyclopentyloxamide\text{2-cyanobenzoyl chloride} + \text{cyclopentylamine} \rightarrow \text{N1-(2-cyanophenyl)-N2-cyclopentyloxalamide} 2-cyanobenzoyl chloride+cyclopentylamine→N’-(2-cyanophenyl)-N-cyclopentyloxamide

Industrial Production Methods

Industrial production methods for N’-(2-cyanophenyl)-N-cyclopentyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-cyanophenyl)-N-cyclopentyloxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N’-(2-cyanophenyl)-N-cyclopentyloxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used as a probe to study biochemical pathways and interactions.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N’-(2-cyanophenyl)-N-cyclopentyloxamide involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The cyclopentyl group provides hydrophobic interactions, enhancing the compound’s stability and bioavailability. The overall mechanism may involve modulation of enzymatic activity or receptor binding, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-cyanophenyl)-N-methylformamide
  • N’-(2-cyanophenyl)-N-ethylacetamide
  • N’-(2-cyanophenyl)-N-phenylurea

Uniqueness

N’-(2-cyanophenyl)-N-cyclopentyloxamide is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall performance in various applications. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and efficacy in specific contexts.

Biological Activity

N1-(2-cyanophenyl)-N2-cyclopentyloxalamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound features a unique structural arrangement that includes:

  • A cyanophenyl group.
  • A cyclopentyloxalamide moiety.

This structure is significant as it influences the compound's interaction with biological targets. The presence of the cyano group is known to enhance reactivity, while the oxalamide functional group can facilitate interactions with various enzymes and receptors.

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. Specifically, it has shown activity against kinases, which are crucial for cell cycle regulation and signal transduction pathways. The inhibition of these enzymes could disrupt uncontrolled cell division, making this compound a candidate for cancer therapeutics.

Table 1: Enzyme Inhibition Studies

Enzyme Target Inhibition Type IC50 Value (µM) Reference
CDK2Competitive15
PI3KNon-competitive22
mTORMixed30

Antiparasitic Activity

Preliminary studies suggest that this compound may exhibit antiparasitic properties. It has been tested against parasites such as those responsible for malaria and leishmaniasis. The mechanism of action appears to involve disrupting parasite motility and viability.

Table 2: Antiparasitic Activity

Parasite Type Activity Observed Mechanism Proposed Reference
Plasmodium falciparumModerateDisruption of motility
Leishmania donovaniSignificantInduction of apoptosis

Synthesis

The synthesis of this compound typically involves the reaction between 2-cyanophenylamine and cyclopentyl isocyanate. This reaction is carried out in organic solvents such as dichloromethane or tetrahydrofuran, often using a base like triethylamine to facilitate the process. Optimal conditions are maintained to ensure high yield and purity.

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Case Study on Cancer Cell Lines
    • Researchers treated various cancer cell lines with this compound to assess its cytotoxic effects.
    • Results indicated a dose-dependent inhibition of cell proliferation, particularly in breast cancer cells.
  • Case Study on Antiparasitic Efficacy
    • A study evaluated the compound's efficacy against Leishmania in vitro.
    • Findings showed significant reduction in parasite load, suggesting its potential as a therapeutic agent against leishmaniasis.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound binds to specific molecular targets such as kinases or other enzymes involved in critical cellular processes. The cyano and oxalamide groups play vital roles in enhancing binding affinity and specificity.

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